
(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a bromobenzyl group and an amine group, making it a versatile intermediate in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidin-3-amine.
Bromobenzylation: The (S)-pyrrolidin-3-amine undergoes a nucleophilic substitution reaction with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or reduce the amine to an amine oxide.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of benzyl derivatives or amine oxides.
Substitution: Formation of new substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
®-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-Bromobenzyl)pyrrolidin-3-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and biological effects.
Uniqueness: (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the bromobenzyl group also imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOPTKQXMLVRF-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2482426.png)
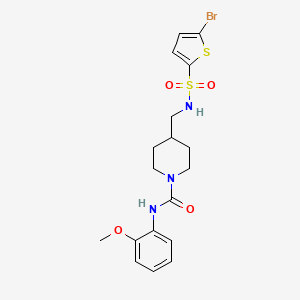
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
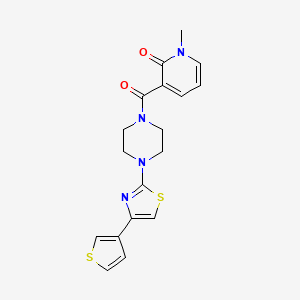
![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)
![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
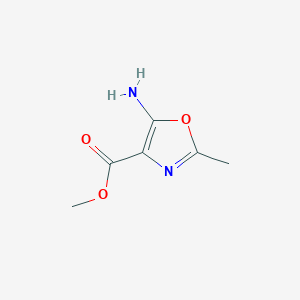
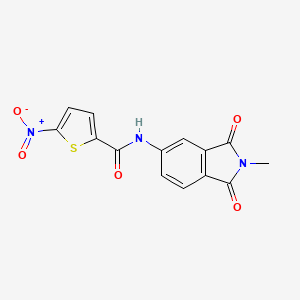
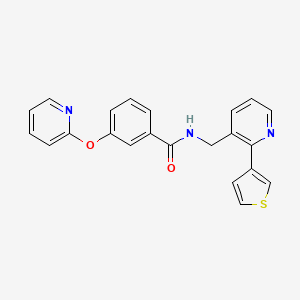

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
![1-(2-Chlorophenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2482448.png)
